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m-Tolualdehyde 2,4-dinitrophenylhydrazone

Cat. No.: B7801641
M. Wt: 300.27 g/mol
InChI Key: PQBRXQUGVASQBU-OQLLNIDSSA-N
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Description

Overview of Hydrazone Derivatives in Chemical Science

Hydrazones are a significant class of organic compounds characterized by the structure R¹R²C=NNH₂. wikipedia.org They belong to the Schiff base family and are formed by the condensation reaction of aldehydes or ketones with hydrazine (B178648) or its substituted derivatives. wikipedia.orgwisdomlib.org The reaction involves the replacement of the carbonyl oxygen atom with the =NNH₂ functional group. wikipedia.org

The chemical properties of hydrazones are notable for the presence of two linked nitrogen atoms, which are nucleophilic, and a carbon atom that exhibits both electrophilic and nucleophilic character. epstem.net This unique structure allows hydrazones to participate in a wide array of chemical reactions, making them valuable intermediates in organic synthesis. wikipedia.orgresearchgate.net For instance, they are key reactants in well-known transformations such as the Wolff–Kishner reduction, the Shapiro reaction, and the Bamford–Stevens reaction, which are used to synthesize other important organic molecules. wikipedia.org

Beyond their role as synthetic intermediates, hydrazones have demonstrated a wide range of applications. They are investigated for their potential in medicinal chemistry and are used in the development of dyes, pigments, and catalysts. researchgate.netmdpi.com Their ability to form stable complexes with metal ions also makes them useful as analytical reagents for the spectroscopic determination of various metal ions in environmental, pharmaceutical, and biological samples. dergipark.org.tr

Significance of 2,4-Dinitrophenylhydrazine (B122626) (DNPH) as a Derivatization Reagent

2,4-Dinitrophenylhydrazine (DNPH), an organic compound with the formula C₆H₃(NO₂)₂NHNH₂, is a substituted hydrazine that serves as a critical derivatization reagent in analytical chemistry. wikipedia.org Commonly known as Brady's reagent when dissolved in methanol (B129727) and sulfuric acid, it is widely used for the qualitative and quantitative analysis of carbonyl compounds (aldehydes and ketones). wikipedia.orgchemservice.com

The significance of DNPH lies in its reaction with aldehydes and ketones to form stable, solid derivatives known as 2,4-dinitrophenylhydrazones. nih.gov This reaction is a condensation process where two molecules join with the elimination of a water molecule. wikipedia.org The resulting hydrazone derivatives are typically crystalline precipitates with characteristic colors and distinct melting points, which can be used to identify the original carbonyl compound. chemservice.comijsrst.com Generally, aromatic carbonyls yield red or orange precipitates, while aliphatic carbonyls produce yellow precipitates. wikipedia.orgchemservice.com

This derivatization is highly specific; DNPH does not react with other carbonyl-containing functional groups like carboxylic acids, esters, or amides. wikipedia.orgchemservice.com The stability and crystallinity of the dinitrophenylhydrazone products make them ideal for separation and analysis using techniques such as high-performance liquid chromatography (HPLC). nih.govjst.go.jp The use of DNPH allows for the sensitive detection and quantification of aldehydes and ketones in various samples, including air, water, and fuel. jst.go.jpresearchgate.netnih.gov

Specific Focus: m-Tolualdehyde 2,4-Dinitrophenylhydrazone within the Broader Context of Aryl Aldehyde Hydrazones

This compound is the specific derivative formed from the reaction of m-tolualdehyde (an aromatic aldehyde) with 2,4-dinitrophenylhydrazine. evitachem.com As an aryl aldehyde hydrazone, its structure incorporates an aromatic ring attached to the characteristic hydrazone moiety. This class of compounds is central to the detection and analysis of aromatic aldehydes, which are prevalent in industrial emissions and as components of various natural and synthetic materials. nih.govevitachem.com

The formation of this compound serves as a robust method for the detection, isolation, and quantification of m-tolualdehyde. evitachem.com The derivative's properties, such as its defined melting point and chromatographic behavior, are leveraged for its identification.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline nih.gov
CAS Number 2880-05-9 nih.govchemicalbook.com
Molecular Formula C₁₄H₁₂N₄O₄ nih.gov
Molecular Weight 300.27 g/mol nih.gov
Appearance Light yellow to brown powder/crystal

| Melting Point | 211-213 °C | chemicalbook.com |

The synthesis of aryl aldehyde hydrazones is a well-established laboratory procedure. mdpi.comijsrst.com Typically, the aldehyde is dissolved in a solvent like ethanol (B145695) and treated with the DNPH reagent (Brady's reagent). ijsrst.com The resulting crystalline hydrazone precipitates out of the solution and can be purified by recrystallization. ijsrst.com The study of aryl aldehyde hydrazones continues to be an active area of research, with investigations into their catalytic, photophysical, and biological properties. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,4-Dinitrophenylhydrazine (DNPH)
m-Tolualdehyde
Hydrazine
Carboxylic Acids
Esters
Amides
Aldehydes
Ketones
Methanol
Sulfuric Acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4O4 B7801641 m-Tolualdehyde 2,4-dinitrophenylhydrazone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBRXQUGVASQBU-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2880-05-9
Record name m-Tolualdehyde 2,4-Dinitrophenylhydrazone
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Synthetic Pathways and Derivatization Mechanisms

Synthesis of m-Tolualdehyde 2,4-Dinitrophenylhydrazone

The specific synthesis of this compound follows the general principles of hydrazone formation. The aromatic aldehyde, m-tolualdehyde, reacts with 2,4-dinitrophenylhydrazine (B122626) in an acidic medium to yield the corresponding hydrazone, a stable, crystalline solid.

Optimized laboratory synthesis of this compound typically involves the use of Brady's reagent. The procedure is designed to facilitate a clean and efficient reaction, yielding a solid product that can be easily isolated.

A standard laboratory procedure involves dissolving a small amount of m-tolualdehyde, potentially in a minimal amount of a suitable solvent like methanol (B129727), and adding it to the Brady's reagent. chemguide.co.uklibretexts.org The formation of a precipitate indicates a positive reaction. chemicalbook.com For some reactions, if a precipitate does not form immediately, allowing the mixture to stand for a period or gentle warming may be required to promote the reaction. chemicalbook.comwikipedia.org In certain cases, further acidification with a few drops of dilute sulfuric acid can induce precipitation. youtube.com

ParameterTypical ConditionPurpose
Reagents m-Tolualdehyde, Brady's Reagent (DNPH in Methanol/H₂SO₄)Primary reactants for derivatization
Solvent Methanol or Ethanol (B145695)To dissolve the aldehyde if it is not a liquid
Catalyst Sulfuric Acid (H₂SO₄)To protonate the carbonyl group and increase reaction rate
Temperature Room TemperatureSufficient for precipitation to occur
Observation Formation of an orange-red precipitateIndicates the formation of the hydrazone derivative

The successful synthesis of this compound is evaluated by the yield and purity of the final product. Several factors must be considered to optimize these outcomes.

Yield:

Purity of Reactants: The purity of the starting materials, m-tolualdehyde and 2,4-dinitrophenylhydrazine, is paramount. Impurities can lead to side reactions and a lower yield of the desired product.

Reaction Completion: Ensuring the reaction goes to completion is critical. This can be achieved by allowing sufficient reaction time and ensuring proper mixing of the reactants.

Isolation Technique: The yield is highly dependent on the efficiency of isolating the solid product from the reaction mixture, typically through filtration. Careful washing of the precipitate with a cold solvent (like ethanol) helps remove soluble impurities without dissolving a significant amount of the product.

Purity:

Precipitation: The formation of a crystalline precipitate is the first step in purification, as it separates the product from the soluble components of the reaction mixture.

Recrystallization: The primary method for purifying the crude this compound is recrystallization. This process involves dissolving the solid in a minimum amount of a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

Melting Point Analysis: The purity of the final product is confirmed by measuring its melting point. Pure crystalline solids have a sharp, characteristic melting point. wikipedia.org For this compound, the reported melting point is in the range of 211-213 °C. chemicalbook.com A broad or depressed melting point range would indicate the presence of impurities.

Advanced Analytical Methodologies and Characterization

Spectroscopic Characterization Techniques for 2,4-Dinitrophenylhydrazones

Spectroscopic methods are instrumental in the analysis of 2,4-dinitrophenylhydrazone (DNPH) derivatives. These techniques provide detailed information on the molecular structure, bonding, and electronic nature of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise structure of a compound like m-tolualdehyde 2,4-dinitrophenylhydrazone can be determined.

In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear in distinct regions. The protons on the aromatic rings will typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The imine proton (-CH=N-) is expected to be significantly deshielded and appear even further downfield. The methyl group protons on the tolualdehyde ring would appear in the upfield region (around δ 2.4 ppm). The N-H proton of the hydrazone moiety will also be present, often as a broad singlet at a high chemical shift.

Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
-CH=N-> 8.0Singlet
Aromatic (dinitrophenyl)7.9 - 9.1Doublets, Doublet of doublets
Aromatic (tolyl)7.2 - 7.7Multiplet
-CH₃~2.4Singlet
-NH-> 11.0Singlet (broad)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in different chemical environments will resonate at different frequencies. For this compound, the spectrum would show distinct signals for the imine carbon, the aromatic carbons, and the methyl carbon. The carbons of the dinitrophenyl ring, particularly those bearing the nitro groups, will be significantly downfield.

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
-C=N-140 - 150
Aromatic (C-NO₂)130 - 150
Aromatic (tolyl)120 - 140
Aromatic (dinitrophenyl)115 - 130
-CH₃~21

Note: The chemical shifts are approximate and can be influenced by the solvent.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman analysis corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

Characteristic IR Absorption Bands for Tolualdehyde 2,4-dinitrophenylhydrazones

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3280 - 3320
Aromatic C-H Stretch3050 - 3150
C=N Stretch1610 - 1630
C=C Aromatic Stretch1580 - 1620
Asymmetric NO₂ Stretch1500 - 1540
Symmetric NO₂ Stretch1320 - 1360

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C and C=N bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. For highly conjugated systems like this compound, this technique is particularly informative. The extensive system of pi-electrons spanning both aromatic rings and the hydrazone linkage gives rise to strong absorptions in the UV-Vis region.

Typically, two main absorption bands are observed for 2,4-dinitrophenylhydrazones. One band, corresponding to a π → π* transition, is usually found in the shorter wavelength UV region. A second, highly characteristic band for the dinitrophenylhydrazone chromophore appears at a longer wavelength, often in the visible region, and is attributed to an n → π* transition. Studies on benzaldehyde (B42025) 2,4-dinitrophenylhydrazone have reported intense peaks around 235 nm and 353 nm. researchgate.net A study on furfural-DNPH adducts noted a shift in the absorption maximum from 318 nm to 470 nm upon changing to basic conditions, indicating a change in the electronic structure of the chromophore. nih.gov For this compound, the detection is commonly performed around 360 nm.

Typical UV-Vis Absorption Maxima for Aromatic Aldehyde 2,4-dinitrophenylhydrazones

TransitionApproximate λₘₐₓ (nm)
π → π230 - 280
n → π350 - 380

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular formula C₁₄H₁₂N₄O₄.

In negative ion mode atmospheric pressure chemical ionization (APCI), 2,4-dinitrophenylhydrazone derivatives are known to be readily detectable. nih.gov The fragmentation of these compounds often involves characteristic losses. PubChemLite provides predicted m/z values for various adducts of this compound. uni.lu For instance, the [M-H]⁻ ion is predicted at an m/z of 299.07857. uni.lu Analysis of various carbonyl-DNPH derivatives has shown that a common fragmentation pathway involves the loss of a neutral molecule with a mass of 30, likely NO. longdom.org

Predicted m/z Values for Adducts of this compound

AdductPredicted m/z
[M+H]⁺301.09313
[M+Na]⁺323.07507
[M-H]⁻299.07857
[M]⁺300.08530

Data sourced from PubChemLite. uni.lu

A detailed analysis of the fragmentation pattern would allow for the confirmation of both the tolualdehyde and the dinitrophenylhydrazine moieties within the molecule.

Chromatographic Separation and Detection Methodologies

The analysis of carbonyl compounds, including m-tolualdehyde, is frequently accomplished by derivatizing them with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.net This reaction produces the corresponding 2,4-dinitrophenylhydrazone (DNPH) derivative, which is more stable, less volatile, and possesses strong chromophoric properties, making it highly suitable for chromatographic analysis. d-nb.infohitachi-hightech.com High-Performance Liquid Chromatography (HPLC) is the most established and widely recognized technique for the separation and quantification of these derivatives. fishersci.comacs.org

HPLC, particularly in its reversed-phase configuration, is the cornerstone for analyzing DNPH derivatives. acs.org The derivatization enhances the molecular weight and hydrophobicity of small aldehydes, which improves their retention and separation on common stationary phases like C18. nih.gov

The development of a robust RP-HPLC method for this compound involves the careful selection and optimization of several key parameters to achieve efficient separation from other carbonyl derivatives and matrix components.

Stationary Phase: The most common choice for the separation of DNPH derivatives is a C18 (octadecylsilyl) reversed-phase column. d-nb.infohplc.eu These columns provide excellent hydrophobic selectivity for the nonpolar DNPH derivatives. Columns with smaller particle sizes (e.g., sub-2 µm or 2.7 µm) can offer improved resolution and faster analysis times. fishersci.comhplc.eu

Mobile Phase: A gradient elution using a mixture of water and an organic modifier is typically employed. nih.gov Acetonitrile (B52724) is the most common organic solvent, often used in a water/acetonitrile mobile phase. d-nb.infoacs.org The gradient starts with a higher proportion of water and gradually increases the acetonitrile concentration to elute more strongly retained, nonpolar compounds. hplc.eu In some methods, tetrahydrofuran (B95107) (THF) is added to the mobile phase to modify selectivity and improve the resolution of closely eluting isomers. hplc.eu

Temperature: Column temperature is an important parameter, typically controlled to ensure reproducible retention times. d-nb.infohitachi-hightech.com A common operating temperature is 40°C. d-nb.infohitachi-hightech.com

Optimization: Method optimization often focuses on adjusting the gradient profile (the rate of change of the mobile phase composition), flow rate, and temperature to resolve complex mixtures of carbonyl-DNPH derivatives. d-nb.infohplc.eu For instance, while m-tolualdehyde and p-tolualdehyde derivatives may co-elute under certain conditions, optimizing the gradient can sometimes achieve partial or baseline resolution. fishersci.com Adding a small amount of acid, such as phosphoric acid, to the mobile phase can be crucial for managing isomerism, a key challenge in hydrazone analysis. nih.govchromatographyonline.com

Table 1: Typical RP-HPLC Method Parameters for DNPH Derivative Analysis
ParameterTypical Condition/ValuePurpose/Notes
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for hydrophobic separations of DNPH derivatives. hitachi-hightech.com
Mobile PhaseAcetonitrile / Water (Gradient)Provides a broad elution window for various carbonyls. nih.gov
Flow Rate1.0 - 1.5 mL/minStandard flow for analytical scale columns. hplc.eunih.gov
Column Temperature30 - 40°CEnsures retention time stability and reproducibility. hitachi-hightech.comhplc.eu
Mobile Phase ModifierPhosphoric Acid (e.g., 0.02-1%)Controls E/Z isomer equilibrium for improved quantification. nih.govchromatographyonline.com
Mobile Phase ModifierTetrahydrofuran (THF)Alters selectivity to improve resolution of isomers. hplc.eu

The 2,4-dinitrophenylhydrazone moiety is a strong chromophore, making UV detection a highly effective and common method for the analysis of derivatives like this compound. hitachi-hightech.comnih.gov

The DNPH derivatives exhibit a strong absorbance maximum (λmax) at approximately 360 nm. d-nb.infohitachi-hightech.com This wavelength provides excellent sensitivity and selectivity, as most matrix components and the unreacted DNPH reagent have different absorption maxima. nih.gov

Quantitative analysis using HPLC-UV is well-established and demonstrates good performance. fishersci.com Methods are typically validated for linearity, accuracy, and precision. nih.gov Calibration curves for DNPH derivatives generally show excellent linearity over a wide concentration range. d-nb.info The detection limits for this technique are low, often falling within the micrograms per liter (µg/L) or parts-per-billion (ppb) range, making it suitable for trace analysis in environmental and other samples. d-nb.infoacs.org For example, detection limits for various aldehyde-DNPH derivatives have been reported in the range of 4.3–21.0 µg/L. nih.gov

Table 2: Performance Characteristics of HPLC-UV for Carbonyl-DNPH Analysis
ParameterTypical Value/RangeReference
Detection Wavelength (λmax)~360 nm d-nb.infohitachi-hightech.com
Linearity (R²)>0.999 d-nb.info
Detection Limit (LOD)0.1 ppm (for Formaldehyde-DNPH) nih.gov
Detection Limit (LOD)2.4–16.1 µg/L (for various aldehydes) d-nb.info
Accuracy96.3% - 103.6% (for representative analytes) fishersci.com

While HPLC-UV is robust, coupling liquid chromatography with mass spectrometry (LC-MS) offers superior selectivity and sensitivity, providing unambiguous identification and confirmation of analytes. nih.govlcms.cz

For the analysis of DNPH derivatives, soft ionization techniques are employed. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common, with analysis often performed in negative ion mode. lcms.czlongdom.org In negative mode, the DNPH derivatives readily form deprotonated molecules [M-H]⁻, which can be monitored for highly selective detection. lcms.cz The presence of two electron-withdrawing nitro groups on the phenyl ring facilitates this process and can induce fragmentation even under soft ionization conditions. longdom.org

Tandem mass spectrometry (LC-MS/MS) provides an even higher degree of certainty. nih.gov In this technique, the deprotonated molecule is selected and fragmented, and the resulting product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and is used for precise quantification in complex matrices. longdom.org For DNPH derivatives, characteristic fragment ions can be used for structural elucidation and to minimize false positives. nih.gov Nano-LC, which uses very low flow rates (e.g., 300 nL/min), has also been explored to further increase sensitivity for trace-level analytes. nih.gov

Table 3: Example LC-MS Parameters for DNPH Derivative Analysis
ParameterSetting/ModeReference
Ionization TechniqueAPCI or ESI nih.govlcms.cz
Ionization PolarityNegative Ion Mode lcms.czlongdom.org
Monitored Ion[M-H]⁻ (Deprotonated Molecule) lcms.cz
MS/MS ModeMultiple Reaction Monitoring (MRM) longdom.org
Probe Temperature (APCI)400°C lcms.cz

A significant analytical challenge in the HPLC analysis of DNPH derivatives arises from the formation of geometric isomers. nih.govnih.gov The reaction between an unsymmetrical carbonyl compound, such as m-tolualdehyde, and DNPH results in a hydrazone with a carbon-nitrogen double bond (C=N). This bond restricts rotation, leading to the formation of two stereoisomers, commonly referred to as syn and anti or, more formally, E and Z isomers. nih.govnih.gov

These isomers often exhibit slightly different chromatographic behavior and can appear as separate or partially resolved peaks in an HPLC chromatogram. nih.gov Furthermore, their UV spectral patterns can differ, with the Z-isomer's absorption maximum typically shifted to a shorter wavelength by 5-8 nm compared to the E-isomer. nih.gov This can lead to analytical errors in quantification if only one peak is integrated or if the detection wavelength is not optimized for both isomers. nih.govresearchgate.net

Several solutions have been developed to address this issue:

Acidification: The most common approach is to add a small amount of acid, typically phosphoric acid, to both the sample and standard solutions. nih.govchromatographyonline.com The acid catalyzes the interconversion between the E and Z isomers, establishing a rapid and stable equilibrium. nih.gov This results in a constant Z/E isomer ratio, allowing for reproducible quantification by integrating the total area of both isomer peaks. nih.govchromatographyonline.com

Chromatographic Separation: In some cases, HPLC methods are optimized to fully separate the isomers, allowing for their individual quantification. chromatographyonline.com This may involve using specialized columns, such as those with an alkyl amide phase, which can offer different selectivity compared to standard C18 phases. chromatographyonline.com

Reductive Amination: A more definitive chemical solution involves the complete elimination of the C=N double bond after derivatization. nih.gov This is achieved through reductive amination, for example, using 2-picoline borane. nih.gov This reaction converts the hydrazone into a stable hydrazine (B178648) derivative with a C-N single bond, which cannot form geometric isomers. This approach simplifies the chromatogram to a single peak per analyte, thereby improving analytical precision. nih.gov

While HPLC is the predominant method, Gas Chromatography (GC) has also been explored for the analysis of DNPH derivatives. tue.nlnih.gov However, the technique presents significant challenges.

The primary issue is the low volatility and thermal instability of the DNPH derivatives. d-nb.infolongdom.org During injection into a hot GC inlet, these compounds can decompose, leading to poor peak shape and inaccurate quantification. nih.gov The high temperatures can also influence the equilibrium between the syn and anti isomers, further complicating the resulting chromatogram. tue.nl

Despite these difficulties, some GC-MS methods have been successfully developed. nih.gov Key considerations for a successful GC analysis of hydrazones include:

Optimized Injection: Minimizing thermal decomposition requires careful optimization of the GC inlet temperature. nih.gov

Column Choice: High-resolution capillary columns are necessary to separate the complex mixtures and isomers that may be present. tue.nl

Alternative Derivatization: For GC analysis of carbonyls, alternative derivatizing agents that produce more volatile and thermally stable products are often preferred. A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms oxime derivatives that are well-suited for GC analysis. chromforum.org

Common problems encountered in GC, such as baseline instability, peak tailing, and poor resolution, would be exacerbated by the challenging nature of hydrazone analysis. drawellanalytical.com Therefore, for routine analysis of compounds like this compound, HPLC remains the method of choice due to its robustness and reliability. chromforum.org

Thin-Layer Chromatography (TLC) for Qualitative Separation and Identification

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of carbonyl compounds following their conversion to 2,4-dinitrophenylhydrazone derivatives. google.comgoogle.com This technique is particularly useful for initial screening, for checking the completeness of the derivatization reaction, and for the preliminary identification of components in a mixture before proceeding to more sophisticated quantitative methods. The principle of separation on a TLC plate relies on the differential partitioning of the analytes between the stationary phase and the mobile phase.

The hydrazone derivatives, including this compound, are visualized as distinct colored spots on the plate, with aromatic aldehyde derivatives typically appearing as red or orange spots. sjpas.com Identification is based on the retention factor (Rf value), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. This value is characteristic of a compound under a specific set of chromatographic conditions (i.e., stationary phase and mobile phase).

The choice of stationary phase is crucial; common choices include silica (B1680970) gel and alumina (B75360). youtube.com A procedure for separating aliphatic carbonyl-DNPH derivatives into classes has been described using magnesia-Celite plates, where each class imparts a characteristic color to the plate, aiding in classification. documentsdelivered.com The mobile phase, or eluent, is a solvent or a mixture of solvents whose polarity is optimized to achieve effective separation of the hydrazone mixture. For instance, a mixture of non-polar and slightly polar solvents like hexane (B92381) and ethyl acetate (B1210297) is often used to separate hydrazones of varying polarities.

Interactive Table: TLC Parameters for Hydrazone Separation
ParameterDescriptionTypical Selections/ValuesInfluence on Separation
Stationary Phase The solid adsorbent coated on the TLC plate.Silica Gel, Alumina, Magnesia-Celite youtube.comdocumentsdelivered.comThe polarity and surface chemistry of the stationary phase determine the strength of interaction with the hydrazone derivatives.
Mobile Phase The solvent system that moves up the plate by capillary action.Toluene, Hexane/Ethyl Acetate, Chloroform researchgate.netThe polarity of the mobile phase influences the elution of the spots. Higher polarity generally leads to higher Rf values.
Rf Value Retention Factor; a ratio for identification.0.1 - 0.8A lower Rf value indicates stronger adsorption to the stationary phase and lower solubility in the mobile phase.
Visualization How the separated spots are detected.Visible color (yellow/orange/red) sjpas.comDNPH derivatives are naturally colored, eliminating the need for additional staining reagents.

Column Chromatography for Preparative Separation of Hydrazone Mixtures

Column chromatography is an essential preparative technique used to isolate and purify larger quantities of this compound from reaction mixtures. youtube.com These mixtures may contain unreacted DNPH, isomers, or hydrazone derivatives of other carbonyl compounds present in the original sample. jst.go.jp The principle is analogous to TLC, but it is performed on a larger scale using a glass column packed with a solid adsorbent (stationary phase).

The successful separation of hydrazones via column chromatography depends on the careful selection of several parameters. The stationary phase is typically silica gel or alumina due to their differing surface properties and separation characteristics. youtube.com The mobile phase composition is critical and is often determined by preliminary experiments using TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to effectively separate compounds with a wide range of polarities. The flow rate of the mobile phase must be controlled; a slower flow rate generally allows for better equilibrium and improved separation, though it increases the analysis time. youtube.com

Interactive Table: Key Factors in Preparative Column Chromatography
FactorDescriptionOptimization StrategyImpact on Purity and Yield
Stationary Phase The adsorbent material packed into the column.Silica gel and alumina are common choices. youtube.com Particle size affects flow and resolution.Finer particles can improve resolution but increase back pressure. youtube.com
Mobile Phase (Eluent) The solvent that carries the sample through the column.Polarity is adjusted for optimal separation. Gradient elution (increasing polarity) is often used for complex mixtures.A well-chosen solvent system ensures that the target compound elutes as a distinct band, separate from impurities.
Column Dimensions The length and diameter of the chromatography column.Longer columns provide better resolution but require more solvent and time. youtube.comA proper length-to-diameter ratio is needed to prevent band broadening.
Flow Rate The speed at which the mobile phase passes through the column.Slower flow rates enhance resolution by allowing more time for partitioning. youtube.comMust be balanced against the time required for the separation and potential diffusion of the analyte bands.
Sample Loading The method of applying the sample to the column.The sample should be applied as a concentrated, narrow band at the top of the column. youtube.comOverloading the column leads to poor separation and overlapping of component bands.

Quantitative Determination Strategies

Spectrophotometric Approaches for Hydrazone Quantification

Spectrophotometry provides a straightforward and sensitive means for the quantitative determination of this compound. This method leverages the fact that DNPH derivatives are strong chromophores that absorb light intensely in the ultraviolet-visible (UV-Vis) region. sjpas.com The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The analytical procedure involves measuring the absorbance of a solution of the hydrazone derivative at its wavelength of maximum absorbance (λmax). For many carbonyl-DNPH derivatives, the λmax is typically found around 360 nm. fishersci.comthermofisher.comca.gov For instance, the 2,4-dinitrophenylhydrazone of benzaldehyde, an aromatic aldehyde structurally similar to m-tolualdehyde, shows a λmax at approximately 353 nm. researchgate.netresearchgate.net In some protocols, the analysis is performed in a basic medium, such as ethanolic potassium hydroxide, which causes the formation of a wine-colored ion and shifts the λmax to a longer, more specific wavelength around 480-520 nm, potentially reducing interferences. mt.comresearchgate.net

Interactive Table: UV-Vis Absorption Data for Select DNPH Derivatives
Compoundλmax (nm) in Neutral Solventλmax (nm) in Basic MediaReference
Benzaldehyde-2,4-DNPH353~480-520 researchgate.netresearchgate.netmt.com
Formaldehyde-2,4-DNPH~355-360Not Specified fishersci.comca.gov
Acetaldehyde-2,4-DNPH~355-360Not Specified fishersci.comca.gov
General Carbonyls~360~480-520 thermofisher.commt.com

Calibration and Standardization in Chromatographic Analyses

For accurate quantitative analysis of this compound using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), meticulous calibration and standardization are mandatory. fishersci.comepa.gov This process establishes the relationship between the instrumental response (e.g., peak area or peak height) and the concentration of the analyte.

The most common approach is external calibration. This involves preparing a series of standard solutions containing the purified hydrazone derivative at precisely known concentrations. documentsdelivered.comepa.gov These standards are then analyzed under the same conditions as the unknown sample. A calibration curve is constructed by plotting the instrument response against the concentration of the standards. researchgate.net The concentration of the analyte in the sample is then determined by measuring its response and interpolating the value from the calibration curve.

Key metrics for validating the calibration curve include:

Linearity: The calibration curve should be linear over the expected concentration range of the samples. Linearity is typically assessed by the correlation coefficient (r²), with values greater than 0.999 considered excellent. fishersci.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise. ca.gov

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. ca.gov

It is a known research finding that the DNPH derivatives of m-tolualdehyde and p-tolualdehyde often co-elute under standard HPLC conditions, which requires them to be quantified together unless specialized chromatographic columns or conditions are used for their separation. fishersci.com Furthermore, the existence of E- and Z-stereoisomers of aldehyde-hydrazones can introduce analytical errors, as they may have different spectral properties and retention times. nih.gov Adding a small amount of acid (e.g., phosphoric acid) to both standard and sample solutions can help establish a stable equilibrium between the isomers, leading to more consistent and accurate results. nih.gov

Interactive Table: Representative Calibration Data for Carbonyl-DNPH Analysis by HPLC
ParameterDescriptionTypical Value/RangeImportance
Concentration Range The span of concentrations used for the calibration standards.0.05 - 2.0 µg/mL documentsdelivered.comShould bracket the expected concentration of the analyte in the unknown samples.
Number of Standards The number of points used to construct the calibration curve.Minimum of 5 thermofisher.comepa.govA sufficient number of points ensures the reliability and linearity of the curve.
Correlation Coefficient (r²) A measure of how well the data points fit a straight line.> 0.999 fishersci.comIndicates a strong linear relationship between concentration and response.
LOD (Limit of Detection) The lowest detectable concentration.Analyte-specific (e.g., ng/mL range) perlan.com.plDefines the sensitivity limit of the method.
LOQ (Limit of Quantitation) The lowest quantifiable concentration.Analyte-specific (e.g., ng/mL to µg/mL range) ca.govperlan.com.plRepresents the lower limit for accurate and precise quantitative measurements.

Computational and Theoretical Investigations of Hydrazone Structures and Reactivity

Quantum Chemical Computations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of many-body systems like organic molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT, particularly with methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr), provides a balance between accuracy and computational cost, making it ideal for analyzing complex molecules like m-tolualdehyde 2,4-dinitrophenylhydrazone.

Molecular Geometry Optimization and Conformational Analysis

The first step in any computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

The molecule consists of a 2,4-dinitrophenyl group linked to a m-tolualdehyde moiety via a hydrazone (-C=N-NH-) bridge. The presence of the C=N double bond leads to the possibility of E/Z stereoisomerism. researchgate.net Computational studies on analogous aldehyde-dinitrophenylhydrazones have shown that the E-isomer is generally the more stable form. researchgate.net The structure is characterized by an intramolecular hydrogen bond between the N-H proton of the hydrazine (B178648) group and the oxygen atom of the ortho-nitro group on the dinitrophenyl ring. This interaction is a key feature, contributing significantly to the planarity and stability of this molecular segment.

The geometry would be optimized using a basis set such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic distribution, including polarization and diffuse functions. The expected structure would show the dinitrophenyl ring and the hydrazone linker forming a nearly planar system due to extensive π-conjugation and the aforementioned hydrogen bond. The m-tolyl ring would be twisted out of this plane to minimize steric hindrance.

Table 1: Predicted Optimized Geometric Parameters (Bond Lengths) for this compound (based on analogous structures).
BondExpected Length (Å)
C=N (hydrazone)~1.28
N-N (hydrazine)~1.37
N-H (hydrazine)~1.02
C-N (phenyl-hydrazine)~1.35
C-C (ring)~1.39 - 1.42
C-NO₂~1.47

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be primarily localized over the 2,4-dinitrophenylamine fragment, which is electron-rich. In contrast, the LUMO is typically centered on the electron-deficient dinitrophenyl ring, particularly involving the π* orbitals of the nitro groups. The presence of the electron-donating methyl group on the tolualdehyde ring would slightly raise the HOMO energy level compared to its unsubstituted benzaldehyde (B42025) counterpart.

A small HOMO-LUMO gap signifies that the molecule can be easily excited, indicating high polarizability, low kinetic stability, and higher chemical reactivity. Computational studies on similar D-π-A (donor-π-acceptor) systems predict that these molecules will have significant intramolecular charge transfer (ICT) characteristics upon excitation from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies and Properties.
ParameterPredicted Value (eV)Implication
E(HOMO)~ -6.4Electron donating ability
E(LUMO)~ -2.8Electron accepting ability
Energy Gap (ΔE)~ 3.6Indicates high reactivity and charge transfer potential

Charge Transfer Dynamics and Molecular Stability Assessment

The electronic architecture of this compound, with its electron-rich toluidine part and electron-withdrawing dinitrophenyl group connected by a π-conjugated bridge, facilitates intramolecular charge transfer (ICT). Upon absorption of light, an electron is promoted from the HOMO to the LUMO, resulting in a net transfer of electron density from the tolualdehyde end towards the dinitrophenyl end of the molecule. This ICT is responsible for the characteristic color of dinitrophenylhydrazone derivatives.

Molecular stability can be assessed through the HOMO-LUMO gap and other quantum chemical descriptors derived from it, such as chemical hardness (η) and softness (S). Hardness is a measure of resistance to change in electron distribution, calculated as η ≈ (E_LUMO - E_HOMO) / 2. A large energy gap corresponds to a "hard" molecule, implying lower reactivity and higher kinetic stability. Conversely, a small gap corresponds to a "soft" molecule, which is more reactive. Given its predicted moderate energy gap, this compound would be classified as a relatively soft, reactive molecule.

Electrostatic Potential (ESP) Mapping and Dipole Moment Calculations

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack).

For this compound, the ESP map would show the most negative potential (typically colored red) concentrated around the oxygen atoms of the two nitro groups, making them strong sites for electrophilic interaction. A negative potential would also be observed near the imine nitrogen. The hydrogen atom of the N-H group would exhibit a strong positive potential (colored blue) due to its involvement in the intramolecular hydrogen bond and its acidic nature. The aromatic protons and the methyl group protons would also show regions of positive potential.

Simulation of Spectroscopic Data (FT-IR, FT-Raman, NMR) for Validation with Experimental Findings

A key application of DFT is the simulation of vibrational (FT-IR, FT-Raman) and NMR spectra. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that can be compared directly with experimental data to validate the calculated molecular structure.

FT-IR and FT-Raman Spectroscopy: Theoretical vibrational analysis of the optimized geometry allows for the assignment of characteristic peaks. Experimental FT-IR spectra of the related benzaldehyde 2,4-dinitrophenylhydrazone show key peaks that can be used for comparison. researchgate.net DFT calculations on the parent 2,4-dinitrophenylhydrazine (B122626) molecule have also been performed to aid in assignments. researchgate.net

Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups.
Vibrational ModeExperimental Range (Analogues) researchgate.netPredicted DFT Value (Scaled)Assignment
N-H stretch3280 - 3300~3285Hydrazine N-H group (H-bonded)
C-H stretch (aromatic)3080 - 3100~3090Aromatic C-H bonds
C=N stretch1615 - 1625~1620Imine group of hydrazone linker
NO₂ asymmetric stretch1500 - 1520~1515Nitro group stretch
NO₂ symmetric stretch1325 - 1340~1330Nitro group stretch
C-N stretch1130 - 1140~1135Phenyl-nitrogen bond

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra. The proton of the N-H group is expected to be significantly downfield (>10 ppm) due to hydrogen bonding and deshielding effects. Aromatic protons on the dinitrophenyl ring would also be downfield due to the electron-withdrawing effect of the nitro groups.

Structure-Reactivity Relationships Derived from Computational Models

Computational models provide a framework for understanding structure-reactivity relationships. The ESP map identifies the most likely sites for chemical attack: the nitro-group oxygens are sites for electrophilic attack, while the acidic N-H proton is a site for deprotonation by a base.

Reactivity, Stability, and Transformation Studies of 2,4 Dinitrophenylhydrazones

Reversible Formation and Hydrolysis Mechanisms of 2,4-Dinitrophenylhydrazones

The formation of m-tolualdehyde 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. chemguide.co.uklibretexts.org The process is initiated by the reaction between m-tolualdehyde and 2,4-dinitrophenylhydrazine (B122626) (DNPH), typically in a weakly acidic medium. byjus.com The reaction is reversible and catalyzed by acid. ncert.nic.in

The mechanism proceeds in two main stages:

Nucleophilic Addition: The nitrogen atom of the terminal amino group (-NH₂) in 2,4-dinitrophenylhydrazine acts as a nucleophile. pearson.com It attacks the electrophilic carbonyl carbon of the m-tolualdehyde. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. pearson.comvaia.com This leads to the formation of a tetrahedral intermediate. pearson.com

Elimination (Dehydration): The intermediate is unstable and undergoes dehydration. A proton is transferred from the hydrazine (B178648) nitrogen to the hydroxyl group, converting it into a better leaving group (water). pearson.com Subsequently, a molecule of water is eliminated, resulting in the formation of a stable carbon-nitrogen double bond (C=N), which characterizes the hydrazone. chemguide.co.uklibretexts.org

The formation of 2,4-dinitrophenylhydrazones is reversible. byjus.com Hydrolysis of the hydrazone, typically by heating with an aqueous mineral acid, can regenerate the original aldehyde (m-tolualdehyde) and 2,4-dinitrophenylhydrazine. ncert.nic.inbyjus.com This reversibility is a key feature, allowing for the recovery of the parent carbonyl compound after the hydrazone has been used for separation or characterization. byjus.com The equilibrium of the reaction favors product formation, especially due to the rapid dehydration of the intermediate. ncert.nic.in

Thermal Decomposition Kinetics and Mechanistic Pathways

Thermal analysis of DNPH using techniques like Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) shows that its decomposition is a complex, multi-step process. lew.roresearchgate.net Non-isothermal studies reveal that the thermal decomposition of DNPH occurs in three consecutive steps after melting. lew.roresearchgate.net The melting point of DNPH is observed around 198-202°C, at which point it begins to decompose. wikipedia.org

A proposed three-step mechanism for DNPH decomposition involves:

Step 1: Intermolecular dehydration.

Step 2: Breaking of the N-N-N triazole bond.

Step 3: Decomposition of the resulting compound into gaseous and solid products. researchgate.net

The kinetic parameters for the thermal decomposition of DNPH have been evaluated using model-free and model-fitting methods, as detailed in the table below.

Kinetic ParameterStep 1Step 2Step 3
Activation Energy (Ea) / kJ·mol⁻¹255.9175.0150.0
Pre-exponential Factor (log A/s⁻¹)26.318.413.9
Reaction Order (n)1.201.261.17
Contribution (%)263044

Data derived from non-linear regression analysis of the thermal decomposition of 2,4-dinitrophenylhydrazine. researchgate.net

These findings on DNPH suggest that the dinitrophenylhydrazone group in this compound is the most likely site of initial thermal degradation.

Influence of Substituents on Electronic and Steric Effects within the Hydrazone Moiety

The reactivity and properties of the hydrazone molecule are significantly influenced by the electronic and steric nature of its substituents. In this compound, the key substituents are the two nitro groups on one phenyl ring and the methyl group on the other.

Electronic Effects:

Nitro Groups (-NO₂): The two nitro groups on the phenylhydrazine (B124118) ring are powerful electron-withdrawing groups due to both inductive and resonance effects. This electron withdrawal decreases the nucleophilicity of the hydrazine nitrogen that attacks the carbonyl, but it also makes the resulting hydrazone more stable and is crucial for the formation of the characteristic colored precipitate. byjus.comvedantu.com

Methyl Group (-CH₃): The methyl group at the meta-position of the tolualdehyde ring is a weak electron-donating group, primarily through an inductive effect. This slightly increases the electron density in the benzene (B151609) ring derived from the aldehyde.

Steric Effects:

Substituents, particularly at the ortho-position relative to the point of reaction, can cause significant steric hindrance, potentially reducing reaction rates. unilag.edu.ng For m-tolualdehyde, the methyl group is in the meta-position, which results in minimal steric hindrance at the reaction center (the former carbonyl carbon). This contrasts with ortho-substituted aldehydes, where a bulky group would sterically hinder the approach of the DNPH nucleophile. Studies on related nucleophilic aromatic substitution reactions show that while substituents at the 3- or 4-positions (meta or para) have minor steric effects, alkyl groups at the 2-position (ortho) can lead to considerable reductions in reactivity.

SubstituentPosition on Aldehyde RingElectronic EffectExpected Steric Effect on Formation
-H (Benzaldehyde)N/ANeutral (Reference)Low
-CH₃ (m-Tolualdehyde)metaWeakly Electron-DonatingLow / Negligible
-CH₃ (o-Tolualdehyde)orthoWeakly Electron-DonatingModerate to High
-NO₂ (p-Nitrobenzaldehyde)paraStrongly Electron-WithdrawingLow
-OCH₃ (p-Anisaldehyde)paraStrongly Electron-DonatingLow

Chemical Transformations and Functionalization Reactions (e.g., Material Surface Modification)

While 2,4-dinitrophenylhydrazones are primarily known as derivatives for the identification of aldehydes and ketones, they are also versatile intermediates for further chemical transformations. ncert.nic.inbyjus.com

One significant application is in the functionalization of material surfaces. For instance, a hydrazone-protected benzenediazonium (B1195382) salt has been used to introduce a near-monolayer of benzaldehyde (B42025) onto glassy carbon surfaces. acs.org This process involves electrochemically grafting the diazonium salt onto the surface, followed by the hydrolysis of the hydrazone to reveal the reactive aldehyde group. This aldehyde-functionalized surface can then be used for the covalent immobilization of biomolecules or other chemical species. A similar strategy could be envisioned using this compound to introduce tolualdehyde moieties onto a surface.

Furthermore, the hydrazone functional group itself can undergo chemical reactions. One such transformation is reductive amination. The C=N double bond of a hydrazone can be reduced to a C-N single bond. For example, aldehyde 2,4-dinitrophenylhydrazones can be reduced using reagents like 2-picoline borane, transforming the hydrazone into a substituted hydrazine derivative. acs.org This opens pathways to synthesize more complex amine-containing structures from simple carbonyl precursors via their hydrazone derivatives.

These examples demonstrate that this compound is not merely an endpoint derivative but can serve as a valuable intermediate for advanced synthetic applications, including surface science and complex molecule synthesis.

Table of Chemical Compounds Mentioned

Applications and Advanced Research Directions of Dinitrophenylhydrazone Derivatives

Analytical Applications in Environmental Chemistry and Atmospheric Science

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) is a fundamental technique for environmental monitoring. chemiis.com Aldehydes and ketones are significant atmospheric pollutants, originating from sources like automotive exhaust and industrial emissions, and are also formed through photochemical reactions in the atmosphere. perlan.com.plepa.gov Due to the toxic and potentially carcinogenic nature of some of these compounds, their accurate detection is crucial for assessing human health impacts and air quality. perlan.com.plepa.gov

The most established method for analyzing carbonyl compounds in environmental samples involves derivatization with DNPH, followed by analysis using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector. perlan.com.plmdpi.comresearchgate.net This method is recognized as a standard by international bodies and is widely used for air and water quality monitoring. researchgate.netresearchgate.net

The process typically involves drawing air through a silica (B1680970) cartridge coated with acidified DNPH. sigmaaldrich.comca.gov Carbonyl compounds in the air react with the DNPH to form stable hydrazone derivatives, which are immobilized on the cartridge. sigmaaldrich.comca.gov These derivatives are then eluted from the cartridge with a solvent like acetonitrile (B52724) and analyzed. sigmaaldrich.com This technique is effective for detecting a wide range of carbonyls, including formaldehyde, acetaldehyde, and acetone, which are among the most abundant in the atmosphere. perlan.com.plnih.gov

For water and solid samples, a similar principle applies, where the sample is extracted and reacted with a DNPH solution. cmes.orgepa.govthermofisher.com The resulting dinitrophenylhydrazone derivatives are then extracted and analyzed, commonly by HPLC-UV. cmes.orgthermofisher.com The use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS) enhances the method's capabilities, providing molecular weight and structural information that allows for the identification of a broader range of carbonyl species and improves detection limits. mdpi.comresearchgate.netnih.gov For instance, an LC-electrospray ionization (ESI)-MS/MS method has been developed for the determination of 32 different carbonyl compounds in atmospheric samples. researchgate.netnih.gov

The effectiveness of this method is demonstrated by its low detection limits and good recovery rates across various environmental matrices.

Carbonyl CompoundMatrixAnalytical MethodLimit of Detection (LOD)Recovery (%)Source
FormaldehydeAtmosphereLC-ESI-MS/MS0.4-9.4 ng/m³90-104% nih.gov
AcetaldehydeAtmosphereLC-ESI-MS/MS0.4-9.4 ng/m³90-104% nih.gov
AcetoneAtmosphereLC-ESI-MS/MS0.4-9.4 ng/m³90-104% nih.gov
Various Aldehydes & Ketones (15 total)Solid Matrix (Soil)HPLC-DAD0.016-0.045 mg/kg69.0-99.4% cmes.org
FormaldehydeAirUHPLC/UV0.42 ppbN/A fishersci.com
o-TolualdehydeAirUHPLC/UV0.29 ppb99.9% (at 2000 ppb) fishersci.com

Monitoring carbonyl compounds in complex matrices like industrial emissions or urban air presents challenges due to the presence of interfering substances. epa.gov The DNPH derivatization method is robust enough for many of these applications. researchgate.net For instance, it is used to analyze automobile and cigarette exhaust samples. researchgate.net

A significant advancement in this area is the use of denuder-filter sampling systems. nih.gov This technique allows for the separate collection of carbonyls in the gas phase and those adsorbed on particulate matter (PM), which was previously difficult. nih.gov In this method, air is passed through an annular denuder coated with DNPH, which captures gaseous carbonyls. The air stream, now stripped of gaseous compounds, continues to a DNPH-impregnated filter that collects the particulate matter. nih.gov This allows for a more nuanced understanding of the phase distribution of pollutants like formaldehyde. nih.gov

Furthermore, automated systems have been developed to streamline the analysis. These systems can automate the desorption of the DNPH derivatives from the sampling cartridges and the subsequent injection into the HPLC system, reducing manual labor and potential for error. sigmaaldrich.com The development of mobile LC systems even allows for on-site measurements at different test locations. perlan.com.pl

Role in Chemical Sensing and Sensor Development

The distinct colorimetric and electronic properties of hydrazone derivatives make them excellent candidates for use in chemical sensors. nih.govmdpi.comresearchgate.net The hydrazone group contains both proton-donor (N-H) and proton-acceptor (C=N) sites, which are promising structural features for designing chemosensors that can interact with various analytes. mdpi.comnih.gov

Researchers have synthesized novel dinitrophenylhydrazone derivatives that act as optical sensors for anions and metal ions. nih.govmdpi.com For example, hydrazones functionalized with a quinoline (B57606) moiety have been developed as colorimetric sensors. mdpi.com The interaction of these sensor molecules with specific anions, such as cyanide, can cause a deprotonation of the hydrazone's NH group, leading to a distinct color change visible to the naked eye. mdpi.comnih.gov This deprotonation alters the electronic structure of the molecule, shifting its maximum absorption wavelength. mdpi.com

Anion Sensing : Indole-based dinitrophenylhydrazones have been created to act as "naked eye" sensors for fluoride (B91410) ions in solution. nih.gov The addition of fluoride triggers a deprotonation mechanism, resulting in a color change from mustard to purple. nih.gov

Metal Ion and Ammonia (B1221849) Sensing : Other novel hydrazone derivatives have shown high selectivity for detecting ammonia and chromium ions in water, with a detection range of 0-20 ppm. nih.gov

Electrochemical Sensing : Beyond optical detection, dinitrophenylhydrazine and its derivatives are subjects in the development of electrochemical sensors. researchgate.netresearchgate.net Researchers have fabricated sensors for the detection of 2,4-DNPH itself, which is important as it can be a pollutant. researchgate.netresearchgate.net

These sensors offer simple, rapid, and often low-cost methods for detecting environmentally and biologically important species. nih.govnih.gov

Advanced Separation Techniques Utilizing Derivatization for Complex Mixtures

Derivatization is a key strategy in separation science for modifying analytes to make them compatible with a specific analytical method. researchgate.net Carbonyl compounds are often volatile and lack a strong chromophore, making their direct analysis by HPLC-UV difficult. fishersci.comresearchgate.net The reaction with DNPH converts them into larger, more stable, and strongly UV-absorbing dinitrophenylhydrazone derivatives, which are ideal for reversed-phase HPLC analysis. fishersci.comnih.gov

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement. UHPLC systems, which use columns with sub-2 µm particles, offer improved chromatographic resolution, speed, and sensitivity compared to traditional HPLC. fishersci.com This allows for faster analysis of the complex mixtures of carbonyl-DNPH derivatives found in environmental samples. fishersci.com For example, a UHPLC method can separate 13 different carbonyl-DNPH derivatives in under 8 minutes, whereas traditional HPLC methods could take up to an hour. fishersci.com It is noteworthy that in such separations, the derivatives of m-tolualdehyde and p-tolualdehyde often co-elute. fishersci.com

A challenge in the chromatography of dinitrophenylhydrazones is the potential for E- and Z-stereoisomers to form around the C=N double bond, which can lead to analytical errors. nih.gov Advanced research has focused on resolving this issue. One method involves the reductive amination of the dinitrophenylhydrazone, transforming the C=N double bond into a C-N single bond, thus eliminating the possibility of isomerism and simplifying the chromatographic analysis. nih.gov

Examples of Chromatographic Conditions for DNPH-Derivative Analysis
TechniqueColumnMobile Phase GradientDetectionSource
HPLCC-18 (3.9 mm x 15 cm)Gradient of Acetonitrile and WaterUV at 360 nm ca.gov
UHPLCAcclaim RSLC C18 (2.1 x 100 mm, 2.2 µm)Gradient of Acetonitrile and WaterUV at 365 nm fishersci.com
HPLCAscentis® Express C18 (5 cm x 4.6 mm)Gradient from 30:70 to 95:05 Acetonitrile:WaterUV at 365 nm sigmaaldrich.com
HPLC-DADZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm)Gradient of Acetonitrile and WaterDiode Array Detector (DAD) perlan.com.pl

Emerging Research in Organic Electronics and Functional Materials Based on Hydrazone Derivatives

The versatile chemical structure of the hydrazone moiety has attracted significant attention in the field of materials science. researchgate.netacs.org Hydrazones are being explored for their use in advanced functional materials, including organic electronics.

One of the most promising areas is in the development of perovskite solar cells (PSCs). Researchers have synthesized a series of electron-rich, hydrazone-based molecules to serve as hole-transporting materials (HTMs), which are a critical component of PSCs. unimib.it These novel hydrazone derivatives have shown good energy level alignment with the perovskite layer and are being investigated as a cheaper, easier-to-synthesize, and more environmentally friendly alternative to the current benchmark HTM, Spiro-OMeTAD. unimib.it

Another area of emerging research is the use of hydrazones as molecular switches. acs.org The imine (C=N) bond within the hydrazone structure can undergo E/Z isomerization when exposed to stimuli like light or changes in pH. acs.org This switching capability can be harnessed to create "smart" materials that change their properties in response to their environment. For example, pyridyl phenyl hydrazones can be switched from their stable E configuration to the Z configuration upon irradiation with UV light, and then switched back by the addition of an acid and heat. acs.org This reversible switching has potential applications in data storage, molecular machines, and controlled-release systems.

Q & A

Q. Table 1: Comparison of DNPH Derivatization Conditions

ParameterOptimal RangeEvidence Source
Reaction Time60–120 min
pH2–3 (H₂SO₄/methanol)
DNPH Excess1.5–2.0 molar ratio
Temperature20–25°C

Q. Table 2: HPLC Conditions for Hydrazone Analysis

ColumnMobile PhaseDetectionRetention Time
C18 (250 × 4.6 mm)Acetonitrile/waterUV (360 nm)12–15 min

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